Cas no 1254163-68-2 (4H-Pyrrolo[1,2-b]pyrazole, 3-bromo-5,6-dihydro-2-methyl-)

3-Bromo-5,6-dihydro-2-methyl-4H-pyrrolo[1,2-b]pyrazole is a brominated heterocyclic compound featuring a fused pyrrolo-pyrazole core. Its structural framework makes it a valuable intermediate in organic synthesis, particularly for the development of pharmacologically active molecules. The presence of a bromine substituent enhances its reactivity, enabling selective cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination. The dihydro-pyrazole moiety contributes to its stability while maintaining versatility for further functionalization. This compound is particularly useful in medicinal chemistry for constructing nitrogen-rich scaffolds, which are prevalent in bioactive compounds. Its well-defined reactivity profile and synthetic accessibility make it a practical choice for researchers exploring novel heterocyclic systems.
4H-Pyrrolo[1,2-b]pyrazole, 3-bromo-5,6-dihydro-2-methyl- structure
1254163-68-2 structure
商品名:4H-Pyrrolo[1,2-b]pyrazole, 3-bromo-5,6-dihydro-2-methyl-
CAS番号:1254163-68-2
MF:C7H9BrN2
メガワット:201.063760519028
CID:5306757
PubChem ID:66599462

4H-Pyrrolo[1,2-b]pyrazole, 3-bromo-5,6-dihydro-2-methyl- 化学的及び物理的性質

名前と識別子

    • 4H-Pyrrolo[1,2-b]pyrazole, 3-bromo-5,6-dihydro-2-methyl-
    • VPMOYRIHUAVLMI-UHFFFAOYSA-N
    • SCHEMBL110500
    • -Bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
    • MFCD34621169
    • 3-Bromo-5,6-dihydro-2-methyl-4H-pyrrolo[1,2-b]pyrazole
    • PS-15910
    • F89036
    • SY321502
    • 3-bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
    • DB-394702
    • starbld0036120
    • 1254163-68-2
    • インチ: 1S/C7H9BrN2/c1-5-7(8)6-3-2-4-10(6)9-5/h2-4H2,1H3
    • InChIKey: VPMOYRIHUAVLMI-UHFFFAOYSA-N
    • ほほえんだ: N1=C(C)C(Br)=C2CCCN12

計算された属性

  • せいみつぶんしりょう: 199.99491g/mol
  • どういたいしつりょう: 199.99491g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 140
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 17.8Ų

4H-Pyrrolo[1,2-b]pyrazole, 3-bromo-5,6-dihydro-2-methyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1231536-250MG
3-bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
1254163-68-2 97%
250mg
$240 2024-07-21
eNovation Chemicals LLC
Y1231536-1G
3-bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
1254163-68-2 97%
1g
$495 2024-07-21
eNovation Chemicals LLC
Y1231536-10G
3-bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
1254163-68-2 97%
10g
$2355 2024-07-21
eNovation Chemicals LLC
Y1231536-25G
3-bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
1254163-68-2 97%
25g
$4470 2024-07-21
eNovation Chemicals LLC
Y1231536-100mg
3-bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
1254163-68-2 97%
100mg
$155 2024-07-21
1PlusChem
1P0248ZQ-250mg
3-bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
1254163-68-2 95%
250mg
$215.00 2024-07-09
eNovation Chemicals LLC
Y1231536-10g
3-bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
1254163-68-2 97%
10g
$2355 2025-02-20
abcr
AB595453-5g
3-Bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole; .
1254163-68-2
5g
€2138.00 2024-07-19
Aaron
AR024982-500mg
3-bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
1254163-68-2 97%
500mg
$306.00 2025-02-13
abcr
AB595453-250mg
3-Bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole; .
1254163-68-2
250mg
€380.20 2024-07-19

4H-Pyrrolo[1,2-b]pyrazole, 3-bromo-5,6-dihydro-2-methyl- 関連文献

4H-Pyrrolo[1,2-b]pyrazole, 3-bromo-5,6-dihydro-2-methyl-に関する追加情報

Comprehensive Overview of 4H-Pyrrolo[1,2-b]pyrazole, 3-bromo-5,6-dihydro-2-methyl- (CAS No. 1254163-68-2)

The compound 4H-Pyrrolo[1,2-b]pyrazole, 3-bromo-5,6-dihydro-2-methyl- (CAS No. 1254163-68-2) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural framework. With the increasing demand for novel bioactive compounds, researchers are exploring the potential of pyrrolopyrazole derivatives in drug discovery and material science. This article delves into the properties, applications, and synthesis of this compound, while addressing common queries such as "What is the role of bromo-substituted pyrrolopyrazoles in medicinal chemistry?" and "How to optimize the synthesis of 3-bromo-5,6-dihydro-2-methyl-4H-pyrrolo[1,2-b]pyrazole?".

Structurally, 4H-Pyrrolo[1,2-b]pyrazole, 3-bromo-5,6-dihydro-2-methyl- features a fused pyrrole-pyrazole ring system, which is a privileged scaffold in medicinal chemistry. The presence of a bromo substituent at the 3-position enhances its reactivity, making it a valuable intermediate for cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings. This aligns with the growing interest in "halogenated heterocycles in drug design" and "C-H functionalization strategies," which are frequently searched topics in synthetic chemistry forums.

Recent studies highlight the potential of CAS No. 1254163-68-2 as a building block for kinase inhibitors and anti-inflammatory agents. Its dihydro-pyrrolopyrazole core mimics natural product motifs, a trend gaining traction in the "fragment-based drug discovery" space. Researchers are also investigating its photophysical properties for applications in organic electronics, responding to the surge in searches for "heterocycles in OLED materials." The compound's methyl group at the 2-position further modulates its steric and electronic profile, a detail often queried in "structure-activity relationship (SAR) studies."

Synthetic routes to 3-bromo-5,6-dihydro-2-methyl-4H-pyrrolo[1,2-b]pyrazole typically involve cyclization of appropriately functionalized precursors, with recent protocols emphasizing "atom-economical green synthesis"—a hot topic in sustainable chemistry. Analytical characterization via NMR, HPLC, and mass spectrometry confirms its high purity, a critical factor for pharmaceutical applications as noted in queries like "how to validate pyrrolopyrazole purity."

In conclusion, CAS No. 1254163-68-2 represents a versatile scaffold bridging multiple disciplines. Its relevance to "targeted protein degradation" and "catalysis" underscores its interdisciplinary appeal, while its synthetic accessibility addresses the demand for "cost-effective heterocyclic building blocks." As research progresses, this compound is poised to play a pivotal role in addressing challenges in both life sciences and materials engineering.

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清らかである:99%/99%/99%/99%/99%
はかる:250.0mg/500.0mg/1.0g/5.0g/10.0g
価格 ($):154/221/331/992/1570